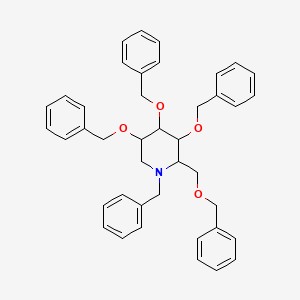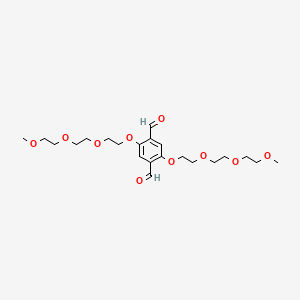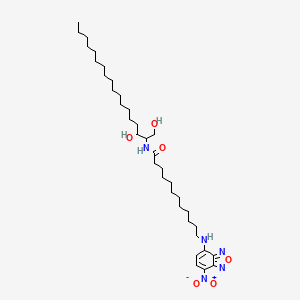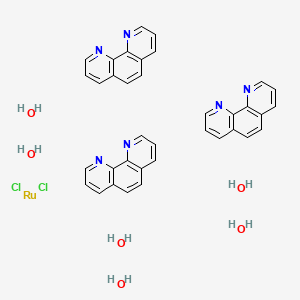
Dichlorotris(1,10-phenanthroline)ruthenium hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorotris(1,10-phenanthroline)ruthenium hydrate is an organometallic compound with the chemical formula C36H24Cl2N6Ru·xH2O. It is known for its distinctive orange to red crystalline appearance and is slightly soluble in water . This compound is widely used in various scientific research fields due to its unique properties, including its sensitivity to oxygen and phototoxicity .
準備方法
Synthetic Routes and Reaction Conditions
Dichlorotris(1,10-phenanthroline)ruthenium hydrate can be synthesized through the reaction of ruthenium chloride with 1,10-phenanthroline in the presence of a suitable solvent. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent composition, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Dichlorotris(1,10-phenanthroline)ruthenium hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also be reduced to lower oxidation state species using suitable reducing agents.
Substitution: The chloride ligands in the compound can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of new complexes with different ligands .
科学的研究の応用
Dichlorotris(1,10-phenanthroline)ruthenium hydrate has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of dichlorotris(1,10-phenanthroline)ruthenium hydrate involves its interaction with molecular oxygen. The compound’s fluorescence is quenched in the presence of oxygen, making it useful for oxygen sensing applications . In photodynamic therapy, the compound generates reactive oxygen species upon exposure to light, leading to the destruction of cancer cells .
類似化合物との比較
Similar Compounds
- cis-Dichlorobis(2,2′-bipyridine)ruthenium(II) hydrate
- RuCl(p-cymene)[(S,S)-Ts-DPEN]
- RuCl(p-cymene)[(R,R)-FsDPEN]
- Tris(2,2′-bipyridine)ruthenium(II) dichloride
Uniqueness
Dichlorotris(1,10-phenanthroline)ruthenium hydrate is unique due to its specific ligand structure, which imparts distinct photophysical and chemical properties. Its sensitivity to oxygen and phototoxicity make it particularly valuable in applications such as oxygen sensing and photodynamic therapy, setting it apart from other similar compounds .
特性
分子式 |
C36H36Cl2N6O6Ru |
|---|---|
分子量 |
820.7 g/mol |
IUPAC名 |
dichlororuthenium;1,10-phenanthroline;hexahydrate |
InChI |
InChI=1S/3C12H8N2.2ClH.6H2O.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;;;;;;/h3*1-8H;2*1H;6*1H2;/q;;;;;;;;;;;+2/p-2 |
InChIキー |
UUSPGQXHSZVVNL-UHFFFAOYSA-L |
正規SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.O.O.O.O.Cl[Ru]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5S,9R,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B13400505.png)
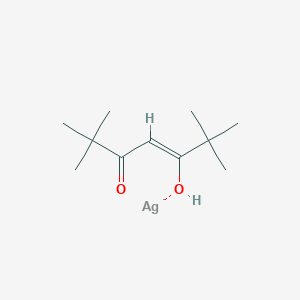
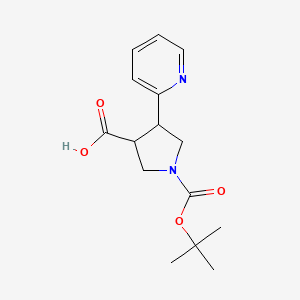
![2-[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetic acid](/img/structure/B13400523.png)
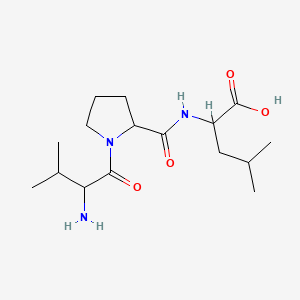
![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]pentanamide](/img/structure/B13400534.png)
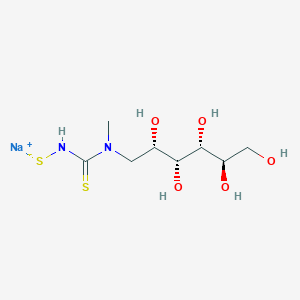
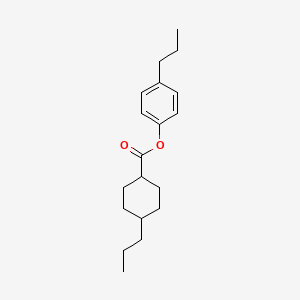
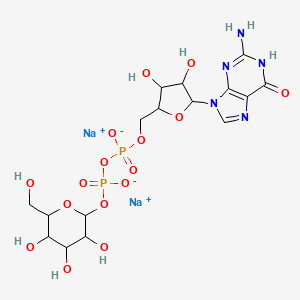
![sodium;(3R,5S)-7-[5-(4-fluorophenyl)-4-phenyl-3-(phenylcarbamoyl)-2-propan-2-yl-2,3-dihydropyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13400561.png)
